1-(4-硝基苯基)嘧啶-2,4-二酮

描述

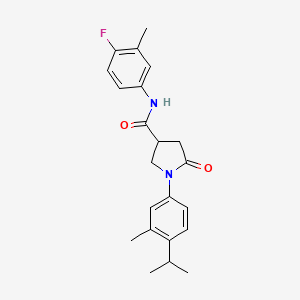

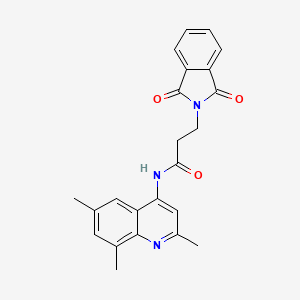

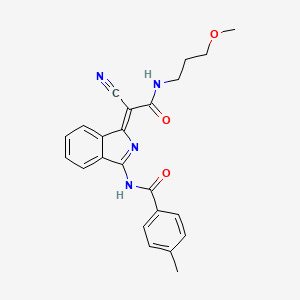

“1-(4-Nitrophenyl)pyrimidine-2,4-dione” is a chemical compound that belongs to the class of nitrogen heterocycles . It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom . This compound is of interest in medicinal chemistry due to its potential for the treatment of human diseases .

Synthesis Analysis

The synthesis of “1-(4-Nitrophenyl)pyrimidine-2,4-dione” involves ring construction from different cyclic or acyclic precursors . The process includes the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The molecular structure of “1-(4-Nitrophenyl)pyrimidine-2,4-dione” is characterized by a pyrrolidine ring, which is a five-membered ring with a nitrogen atom . The structure also includes a nitrophenyl group attached to the pyrrolidine ring .科学研究应用

合成方法

研究人员已经开发了与相关化合物相关的简便合成方法,展示了1-(4-硝基苯基)嘧啶-2,4-二酮在生理条件下生成释放一氧化氮化合物的实用性。这些化合物通过氧化内环化合成,表明在药物化学和材料科学中具有潜在应用(M. Sako et al., 1998)。

抗菌活性

该化合物及其衍生物已被研究其抗菌性能。例如,通过将1-(4-硝基苯基)嘧啶-2,4-二酮与其他化合物反应合成的嘧啶基配体,在与金属络合时显示出有希望的抗菌效果,特别是当与金属络合时(Festus Chioma et al., 2018)。

比色感应

在比色感应应用中,1-(4-硝基苯基)嘧啶-2,4-二酮的衍生物已被用于裸眼检测溶液中的离子。这些化合物作为有效的受体,在特定分析物存在时改变颜色,这对于环境监测和诊断应用至关重要(K. Upadhyay, Ajit Kumar, 2010)。

酸度测定

通过毛细管电泳,已经促进了包括嘧啶-2,4-二酮衍生物在内的可烯化化合物的酸度常数的测定。这项研究强调了这些化合物在理解药物化学中结构活性关系方面的重要性(N. Mofaddel et al., 2004)。

缓蚀

已经研究了1-(4-硝基苯基)嘧啶-2,4-二酮衍生物作为酸性环境中金属的缓蚀剂。这些研究突显了该化合物在开发用于保护工业机械和基础设施的新材料方面的潜力(A. Zarrouk et al., 2015)。

未来方向

属性

IUPAC Name |

1-(4-nitrophenyl)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4/c14-9-5-6-12(10(15)11-9)7-1-3-8(4-2-7)13(16)17/h1-6H,(H,11,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEJPGLGKJDIRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CC(=O)NC2=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(3-chlorophenoxy)-4-methyl-2-nitrophenyl]acetamide](/img/structure/B2557313.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2557314.png)

![2-phenyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2557317.png)

![N-[5-amino-2-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2557318.png)

![2-(4-(1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2557322.png)

![ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2557326.png)